

Independent Replication of Sonlicromanol Findings: A Comparative Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings for **Sonlicromanol**, a potential treatment for mitochondrial diseases. A critical assessment reveals a notable absence of independent replication of the initial findings. All available data originates from studies conducted by or in direct collaboration with the developer, Khondrion.

This guide presents the available data on **Sonlicromanol** and compares its performance with alternative therapies in development for similar indications, supported by experimental data from their respective clinical trials.

Sonlicromanol: An Overview of Published Data

Sonlicromanol (KH176) is an orally administered small molecule being investigated for the treatment of primary mitochondrial diseases, such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and Leigh's Disease.[1][2] The active metabolite, KH176m, is reported to act as a redox modulator and antioxidant.[1]

Mechanism of Action

The proposed mechanism of **Sonlicromanol** involves a dual action:

Redox Modulation: The in vivo metabolite, KH176m, is suggested to selectively inhibit
microsomal prostaglandin E synthase-1 (mPGES-1).[1] In mitochondrial diseases, increased
reactive oxygen species (ROS) can lead to elevated levels of prostaglandin E2 (PGE2), a



mediator of inflammation. By inhibiting mPGES-1, **Sonlicromanol** aims to block this inflammatory cascade.[1]

 Antioxidant Activity: KH176m is also proposed to target the thioredoxin/peroxiredoxin system, which is involved in reducing oxidative stress.

Clinical Trial Findings

Sonlicromanol has undergone Phase I and Phase II clinical trials, with a Phase III trial in planning. The most significant results come from the Phase IIb KHENERGYZE study and its open-label extension, KHENEREXT.

Table 1: Summary of **Sonlicromanol** Phase IIb Clinical Trial (KHENERGYZE) Results



Endpoint Category	Outcome Measure	Result
Primary Endpoint	Attention Domain Score (Cogstate Visual Identification Test)	Not statistically significant in the overall population. A treatment effect was observed in patients with a more affected baseline.
Secondary Endpoints (Post- hoc analysis)	Beck Depression Inventory (BDI)	Signal of improvement.
Cognitive Failure Questionnaire (CFQ)	Signal of improvement.	
Hospital Anxiety and Depression Scale (HADS) - Depression	Signal of improvement.	-
Open-Label Extension (52 weeks)	Neuro-Quality of Life Short Form-Fatigue Scale	Statistically significant improvement (p=0.0036).
mini-Balance Evaluation Systems test (mini-BESTest)	Statistically significant improvement (p=0.0009).	
McGill Pain Questionnaire	Statistically significant improvement (p=0.0105).	<u>-</u>
Five Times Sit-To-Stand Test	Improvement observed in most patients.	-

It is important to note that some of the positive findings from the KHENERGYZE study were the result of post-hoc analyses, and the open-label extension lacked a control group.

Comparative Analysis with Alternative Therapies

Several other compounds are in development for mitochondrial diseases, targeting different aspects of mitochondrial dysfunction. This section compares **Sonlicromanol** with three notable alternatives: Elamipretide, Idebenone, and Omaveloxolone (RTA 408).

Table 2: Comparison of **Sonlicromanol** and Alternative Therapies



Feature	Sonlicromanol (KH176)	Elamipretide (SS-31)	Idebenone	Omaveloxolon e (RTA 408)
Primary Mechanism of Action	Redox modulation (mPGES-1 inhibition) and antioxidant (thioredoxin/pero xiredoxin system).	Binds to cardiolipin in the inner mitochondrial membrane, stabilizing cristae and improving electron transport chain function.	A synthetic analogue of Coenzyme Q10, it acts as an electron carrier in the mitochondrial respiratory chain, bypassing Complex I.	Activator of the Nrf2 antioxidant pathway.
Target Indication(s) in Key Trials	MELAS, Leigh's Disease (m.3243A>G mutation).	Primary Mitochondrial Myopathy (PMM).	Leber's Hereditary Optic Neuropathy (LHON), MELAS.	Friedreich's Ataxia.
Reported Efficacy in Key Trials	Modest improvements in cognition, mood, fatigue, and pain, particularly in more severely affected patients.	Did not meet primary endpoints for improving the 6-minute walk test or fatigue in the overall PMM population in the MMPOWER-3 trial.	Showed a trend towards visual recovery in LHON patients in the RHODOS trial.	Significantly improved neurological function (mFARS score) compared to placebo in the MOXIe trial.
Development Stage (as of late 2025)	Phase III planned.	Phase III completed.	Approved for LHON in Europe.	Approved for Friedreich's Ataxia in the US.

Experimental Protocols

Detailed methodologies are crucial for the scientific community to assess and potentially replicate findings. Below are summaries of the experimental protocols for key clinical trials



mentioned in this guide.

Sonlicromanol: KHENERGYZE (Phase IIb) Study Protocol

- Study Design: A double-blind, randomized, placebo-controlled, three-way cross-over study.
- Participants: 27 adult patients with a genetically confirmed m.3243A>G mutation and clinical signs of mitochondrial disease.
- Intervention: Patients received 50 mg **Sonlicromanol**, 100 mg **Sonlicromanol**, and a placebo, each for 28 days in a randomized order, separated by 14-day washout periods.
- Primary Outcome: Change in the attention domain score of cognitive functioning, assessed by the Cogstate visual identification test.
- Key Secondary Outcomes: Assessments of mood, fatigue, and pain using various validated scales.

Elamipretide: MMPOWER-3 (Phase III) Study Protocol

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: 218 individuals with genetically confirmed primary mitochondrial myopathy.
- Intervention: Participants were randomized 1:1 to receive either 40 mg of elamipretide or a
 placebo via subcutaneous injection once daily for 24 weeks.
- Primary Endpoints: Change from baseline in the 6-minute walk test (6MWT) and the Total Fatigue Score on the Primary Mitochondrial Myopathy Symptom Assessment (PMMSA).

Idebenone: RHODOS (Phase II) Study Protocol

- Study Design: A prospective, randomized, double-blind, placebo-controlled study.
- Participants: 85 patients with Leber's Hereditary Optic Neuropathy (LHON) due to one of the three primary mitochondrial DNA mutations.



- Intervention: Patients received either 900 mg/day of idebenone or a placebo for 24 weeks.
- Primary Endpoint: The best recovery in visual acuity.
- Secondary Endpoints: Change in best visual acuity and other visual function parameters.

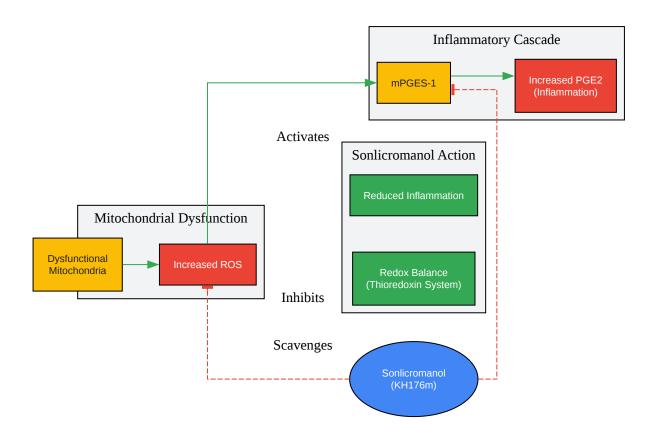
Omaveloxolone: MOXIe (Phase II) Study Protocol

- Study Design: An international, double-blind, randomized, placebo-controlled, parallel-group trial.
- Participants: 103 patients with genetically confirmed Friedreich's Ataxia, aged 16 to 40 years.
- Intervention: Patients were randomized 1:1 to receive either 150 mg per day of omaveloxolone or a placebo for 48 weeks.
- Primary Outcome: Change from baseline in the modified Friedreich's Ataxia Rating Scale (mFARS) score.

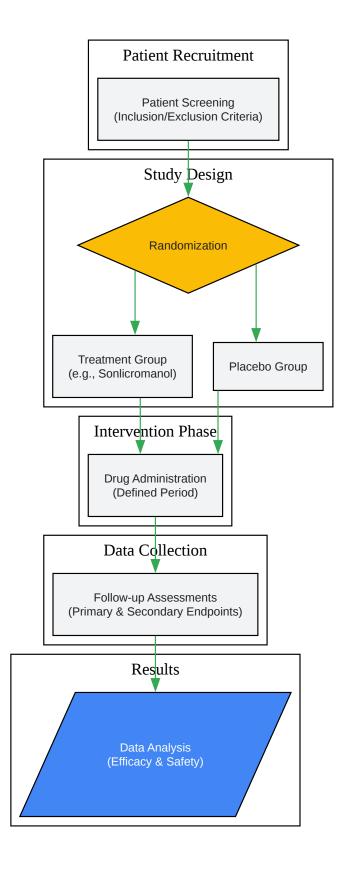
Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of **Sonlicromanol** and the general workflow of the clinical trials.









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References

- 1. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation PubMed [pubmed.ncbi.nlm.nih.gov]
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